molecular formula C10H10 B14506777 2-Phenylbicyclo[1.1.0]butane CAS No. 63911-23-9

2-Phenylbicyclo[1.1.0]butane

Cat. No.: B14506777
CAS No.: 63911-23-9
M. Wt: 130.19 g/mol
InChI Key: JSKZVMJBSAEQBF-UHFFFAOYSA-N
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Description

2-Phenylbicyclo[1.1.0]butane is a highly strained carbocyclic compound characterized by its unique bicyclic structure. This compound features a phenyl group attached to a bicyclo[1.1.0]butane core, which consists of a four-membered ring with a bridging carbon-carbon bond. The significant strain within the bicyclic system makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbicyclo[1.1.0]butane typically involves the cyclopropanation of suitable precursors. One common method is the enantioselective intramolecular cyclopropanation of (E)-2-diazo-5-arylpent-4-enoates using rhodium catalysts such as Rh2(S-NTTL)4 in toluene at cryogenic temperatures . This method provides high enantioselectivity and substrate generality.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of strain-release chemistry and cyclopropanation reactions are likely employed. Industrial synthesis would focus on optimizing reaction conditions, catalysts, and scalability to produce the compound efficiently.

Mechanism of Action

The mechanism of action of 2-Phenylbicyclo[1.1.0]butane involves the release of strain energy upon reaction. The high strain within the bicyclic system makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the strain-release mechanism is a key factor .

Properties

CAS No.

63911-23-9

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

2-phenylbicyclo[1.1.0]butane

InChI

InChI=1S/C10H10/c1-2-4-7(5-3-1)10-8-6-9(8)10/h1-5,8-10H,6H2

InChI Key

JSKZVMJBSAEQBF-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C2C3=CC=CC=C3

Origin of Product

United States

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